

The Tautomeric Equilibrium of 4-Nitrosophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Nitrosophenol**

Cat. No.: **B094939**

[Get Quote](#)

This in-depth technical guide explores the keto-enol tautomerism of **4-nitrosophenol**, a phenomenon more accurately described as a nitrosophenol-quinone monoxime equilibrium. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties and structural dynamics of this compound.

Introduction to 4-Nitrosophenol Tautomerism

4-Nitrosophenol exists as a dynamic equilibrium between two tautomeric forms: the benzenoid (**4-nitrosophenol**) and the quinonoid (1,4-benzoquinone monoxime) structures.^[1] ^[2]^[3] While the nitrosophenol form preserves the aromaticity of the benzene ring, the quinone monoxime form is often the more stable and predominant tautomer in various solvents.^[1]^[4] This preference is a result of a delicate balance between the loss of aromatic stabilization energy and the greater stability of the oxime functional group compared to the nitroso group, as well as the higher affinity of the proton for the oxime nitrogen.^[1]^[4]

The tautomeric equilibrium is significantly influenced by the solvent environment. The relative amounts of the two tautomers can be modulated by solvent polarity and hydrogen bonding capabilities, a common characteristic of keto-enol and other prototropic tautomerisms.^[5] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are powerful tools for characterizing and quantifying the tautomeric mixture.^[2]^[6]

Quantitative Data on Tautomeric Equilibrium

The equilibrium between **4-nitrosophenol** and its quinone monoxime tautomer has been investigated using various methods. The following tables summarize key quantitative data available in the literature.

Table 1: Tautomeric Composition in Solution

Solvent	% 4-Nitrosophenol	% 1,4-Benzoquinone Monoxime	Method
Ether	~30%	~70%	UV-Vis Spectroscopy[2]
Dioxane	Predominantly Quinonoid	Predominantly Quinonoid	UV-Vis Spectroscopy[7]
Chloroform	Predominantly Quinonoid	Predominantly Quinonoid	UV-Vis Spectroscopy[7]
Absolute Alcohol	Predominantly Quinonoid	Predominantly Quinonoid	UV-Vis Spectroscopy[7]

Table 2: Spectroscopic Data for Tautomer Identification

Tautomer / Derivative	Solvent	λmax (nm)	Method
4-Nitrosophenol (in mixture)	Ether	Not explicitly resolved	UV-Vis Spectroscopy[2]
1,4-Benzoquinone Monoxime (in mixture)	Ether	Visible region band	UV-Vis Spectroscopy[2]
4-Nitroanisole (Benzenoid form analog)	Dioxane	-	UV-Vis Spectroscopy[7]
Quinoneoxime methyl ether (Quinonoid form analog)	Dioxane	Similar to tautomeric mixture	UV-Vis Spectroscopy[7]

Table 3: ^1H NMR Chemical Shifts of **4-Nitrosophenol** in Different Solvents

Solvent	Frequency (MHz)	Chemical Shift (ppm)	Assignment
DMSO-d6	399.65	13.0, 7.66, 6.631	A, B, C[8]
DMSO-d6	89.56	7.654, 6.630	A, B[8]
Dioxane	300	11.68, 7.725, 7.215, 6.444, 6.431	OH(E) is broad, D(B), D(C), D(A), D(D)[8]

Note: The broadness and solvent dependency of the OH peak are indicative of proton exchange and tautomerism.

Table 4: Acidity Constants (pKa) for Related Functional Groups

Compound	Functional Group	pKa	Significance
Phenol	Phenolic Hydroxyl	9.95[4]	Acidity of the proton on the oxygen in the nitrosophenol form.
Acetoxime	Oxime	12.2[4]	Acidity of the proton on the nitrogen in the quinone monoxime form.

The higher pKa of acetoxime suggests that the oxime function holds the proton more tightly than the phenolic hydroxyl group, contributing to the stability of the quinone monoxime tautomer.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the **4-nitrosophenol** tautomerism. The following protocols are based on standard techniques for studying tautomeric equilibria.

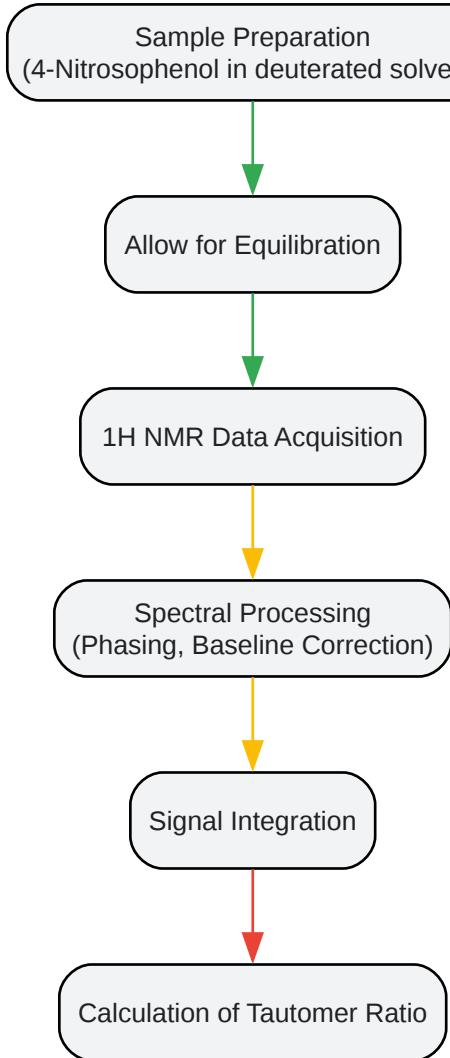
Determination of Tautomeric Equilibrium by ^1H NMR Spectroscopy

This protocol allows for the quantification of the relative amounts of each tautomer in solution.

- Sample Preparation:
 - Prepare dilute solutions (5-10 wt%) of **4-nitrosophenol** in various deuterated solvents (e.g., DMSO-d6, CDCl3, dioxane-d8) to investigate solvent effects.[6][8]
 - Solutions should be prepared directly in 5 mm NMR tubes and allowed to equilibrate for a sufficient period before analysis.[6]
- NMR Data Acquisition:
 - Acquire ^1H NMR spectra for each solution at a constant temperature.
 - Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
- Data Analysis:
 - Identify distinct signals corresponding to each tautomer. The aromatic protons of the nitrosophenol form will have different chemical shifts from the vinylic protons of the quinone monoxime form.
 - Integrate the signals corresponding to unique protons of each tautomer.[6]
 - Calculate the percentage of each tautomer using the integral values. For example, if a signal for the nitrosophenol form corresponds to 2 protons and a signal for the quinone monoxime form corresponds to 2 protons, the ratio of their integrals will directly give the molar ratio of the tautomers.

UV-Visible Spectroscopic Analysis

This method is useful for observing the tautomeric shift and can be used for quantitative analysis by comparing the spectrum of the mixture to the spectra of non-tautomerizing derivatives (e.g., the methyl ethers of both forms).[2]


- Sample Preparation:
 - Prepare solutions of **4-nitrosophenol** in the solvent of interest (e.g., ether, dioxane).
 - Prepare solutions of the corresponding methyl ethers (4-nitrosoanisole and 1,4-benzoquinone monoxime O-methyl ether) as reference compounds for the pure benzenoid and quinonoid forms, respectively.[2]
- Spectral Acquisition:
 - Record the UV-Vis absorption spectra of the **4-nitrosophenol** solution and the two reference compounds over a suitable wavelength range (e.g., 230-750 nm).[2]
- Data Analysis:
 - Compare the spectrum of the **4-nitrosophenol** solution to the spectra of the reference compounds.
 - The relative contributions of the two tautomers to the spectrum of the mixture can be determined by deconvolution or by comparing absorption maxima and intensities at characteristic wavelengths for each form.[2] For instance, the percentage of the quinone oxime form can be estimated by comparing the height of its characteristic absorption band in the mixture to that of its pure methyl ether derivative.[2]

Visualizations

The following diagrams illustrate the tautomeric equilibrium and a typical experimental workflow.

Caption: Tautomeric equilibrium between **4-nitrosophenol** and 1,4-benzoquinone monoxime.

Experimental Workflow for NMR Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for determining tautomer ratios using ^1H NMR spectroscopy.

Conclusion

The tautomerism of **4-nitrosophenol** is a well-established equilibrium that favors the 1,4-benzoquinone monoxime form in many solvents. This preference is driven by the enhanced stability of the oxime group, which outweighs the loss of aromaticity. A thorough understanding

of this equilibrium is essential for applications where the specific properties of one tautomer are desired, such as in drug design and materials science. The experimental protocols outlined in this guide provide a robust framework for the quantitative investigation of this important chemical phenomenon. Further research could explore the tautomeric equilibrium in a wider range of solvents and at various temperatures to fully characterize the thermodynamics of the system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. merriam-webster.com [merriam-webster.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. cores.research.asu.edu [cores.research.asu.edu]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. 4-Nitrosophenol (104-91-6) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [The Tautomeric Equilibrium of 4-Nitrosophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b094939#investigating-the-keto-enol-tautomerism-of-4-nitrosophenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com